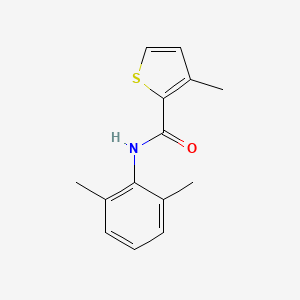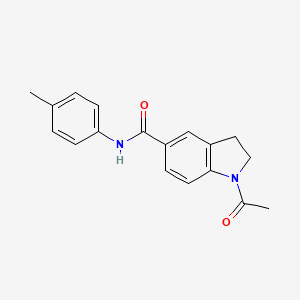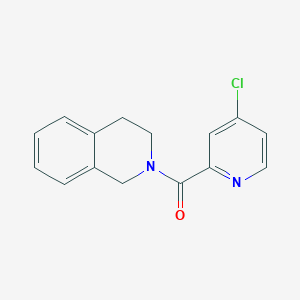![molecular formula C19H22ClNO5 B7472318 N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)
N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the mu-opioid receptor, which is involved in pain perception and reward pathways in the brain. CTAP has been used in various studies to investigate the role of the mu-opioid receptor in addiction, pain management, and other physiological processes.
作用機序
N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide acts as a selective antagonist of the mu-opioid receptor, which is involved in pain perception and reward pathways in the brain. By blocking the mu-opioid receptor, this compound can modulate the effects of opioids on these pathways. This compound has been shown to be highly selective for the mu-opioid receptor, with little or no activity at other opioid receptors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various studies. It has been shown to modulate pain perception and reward pathways in the brain, as well as affect immune function and inflammation. This compound has also been shown to have potential therapeutic effects in various diseases, including cancer, Parkinson's disease, and depression.
実験室実験の利点と制限
One advantage of using N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide in lab experiments is its high selectivity for the mu-opioid receptor, which allows for more precise modulation of opioid signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other mu-opioid receptor antagonists. This may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide. One area of interest is the potential therapeutic effects of mu-opioid receptor antagonists in various diseases, including cancer, Parkinson's disease, and depression. Another area of interest is the development of more potent and selective mu-opioid receptor antagonists for use in scientific research. Additionally, further studies are needed to investigate the long-term effects of this compound on pain perception, addiction, and other physiological processes.
合成法
The synthesis of N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide involves several chemical reactions, starting with the reaction of 4-chlorobenzyl cyanide and 3,4,5-trimethoxybenzaldehyde to form 4-chloro-3,5-dimethoxybenzylidene malononitrile. This compound is then reacted with ethyl glycinate hydrochloride to form the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
科学的研究の応用
N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide has been used extensively in scientific research to investigate the role of the mu-opioid receptor in various physiological processes. It has been used to study the effects of opioids on pain perception, addiction, and reward pathways in the brain. This compound has also been used to investigate the potential therapeutic effects of mu-opioid receptor antagonists in various diseases, including cancer, Parkinson's disease, and depression.
特性
IUPAC Name |
N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO5/c1-24-16-8-12(9-17(25-2)19(16)26-3)10-18(23)21-11-15(22)13-4-6-14(20)7-5-13/h4-9,15,22H,10-11H2,1-3H3,(H,21,23)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMGJDDWLODYIT-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)NCC(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)NC[C@@H](C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)



![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)
![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)

![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)

![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)